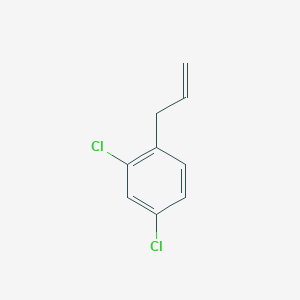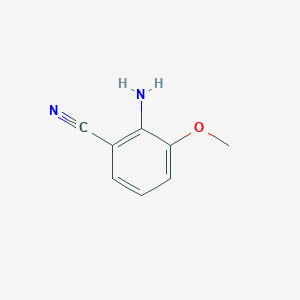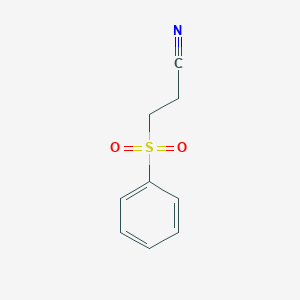
Tri-o-tolylphosphine
Übersicht
Beschreibung
Tri-o-tolylphosphine is an organophosphorus compound with the formula P(C6H4CH3)3 . It is a white, water-insoluble solid that is soluble in organic solvents . In solution, it slowly converts to the phosphine oxide . As a phosphine ligand, it has a wide cone angle of 194° .
Synthesis Analysis
Tri-o-tolylphosphine can be obtained by the reduction of tris (o-tolyl)phosphine oxide or prepared by the 2-bromotoluene Grignard reaction .Molecular Structure Analysis
The molecular formula of Tri-o-tolylphosphine is C21H21P . It has a molar mass of 304.37 g/mol . The structure of Tri-o-tolylphosphine contains total 45 bond(s); 24 non-H bond(s), 18 multiple bond(s), 3 rotatable bond(s), 18 aromatic bond(s), 3 six-membered ring(s) and 1 phosphane(s) .Chemical Reactions Analysis
Tri-o-tolylphosphine is used in a ruthenium-catalyzed direct amination of alcohols . It is also used in Suzuki reaction . Further, it is used in the preparation of tri-ortho-phosphinselenide by reacting with selenium as a reagent .Physical And Chemical Properties Analysis
Tri-o-tolylphosphine is a white solid . It has a melting point of 123-125 °C . It is insoluble in water but soluble in organic solvents . In solution, it slowly converts to the phosphine oxide .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Tri-o-tolylphosphine is a valuable ligand in cross-coupling reactions , which are pivotal in forming carbon-carbon bonds in organic synthesis. It facilitates reactions such as the Buchwald-Hartwig Cross Coupling Reaction , where it helps in the amination of aryl halides . This application is crucial for the synthesis of complex molecules in pharmaceuticals and agrochemicals.
Silylations
In the field of silylation, Tri-o-tolylphosphine acts as a ligand to enhance the efficiency of the reaction. Silylations are important for protecting functional groups in complex organic syntheses and for the preparation of silyl derivatives used in various chemical analyses .
Heck Reaction
The Heck reaction is a method used to couple aryl halides with alkenes in the presence of a base and a palladium catalyst, where Tri-o-tolylphosphine serves as a ligand. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals due to its ability to form carbon-carbon double bonds .
Negishi Coupling
Tri-o-tolylphosphine is involved in Negishi coupling, which is another powerful tool for forming carbon-carbon bonds. It uses organozinc reagents and is known for its high functional group tolerance and the ability to couple a wide range of electrophiles .
Stille Coupling
Stille coupling utilizes Tri-o-tolylphosphine in a palladium-catalyzed reaction to join two organic groups using organotin compounds. This method is particularly useful in the synthesis of complex organic molecules, including natural products and polymers .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed technique in the field of organic chemistry, where Tri-o-tolylphosphine acts as a ligand to the palladium catalyst. It is used to form biaryl compounds by coupling arylboronic acids with aryl halides, which is essential in the development of various pharmaceuticals and organic materials .
Direct Amination of Alcohols
Tri-o-tolylphosphine finds application in the direct amination of alcohols, catalyzed by ruthenium. This process is significant for the synthesis of amines, which are key building blocks in the production of pharmaceuticals, agrochemicals, and dyes .
Coordination Chemistry
In coordination chemistry, Tri-o-tolylphosphine serves as a ligand to form complexes with various metals. These complexes are studied for their potential applications in catalysis, materials science, and as models for biological systems .
Wirkmechanismus
Target of Action
Tri-o-tolylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In the case of Tri-o-tolylphosphine, it binds to metal ions during catalytic reactions.
Mode of Action
Tri-o-tolylphosphine interacts with its targets (metal ions) by donating electron pairs to them. This forms a complex that facilitates various chemical reactions. For instance, it is used in the Heck reaction and Suzuki-Miyaura cross-coupling of propargylic carbonates .
Biochemical Pathways
Tri-o-tolylphosphine is involved in several biochemical pathways, including the Heck reaction, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed cross-coupling reactions . These reactions are crucial in organic synthesis, allowing for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Pharmacokinetics
Like other phosphines, it is likely to be poorly soluble in water but soluble in organic solvents .
Result of Action
The result of Tri-o-tolylphosphine’s action is the facilitation of chemical reactions. By acting as a ligand, it enables the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. This can lead to the creation of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of Tri-o-tolylphosphine can be influenced by various environmental factors. For instance, it is sensitive to air and reacts slowly with moisture/water . Therefore, reactions involving Tri-o-tolylphosphine are typically carried out under anhydrous (water-free) conditions . Additionally, the temperature can also affect the rate and outcome of the reactions it catalyzes .
Safety and Hazards
Eigenschaften
IUPAC Name |
tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOYMYWGDAQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064130 | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Tri-o-tolylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18398 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tri-o-tolylphosphine | |
CAS RN |
6163-58-2 | |
| Record name | Tri-o-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6163-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris-o-tolyphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-o-tolylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS-O-TOLYPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M32DK8XA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tri-o-tolylphosphine?
A1: Tri-o-tolylphosphine has the molecular formula C21H21P and a molecular weight of 304.37 g/mol. []
Q2: What spectroscopic data is available for Tri-o-tolylphosphine?
A2: Key spectroscopic data includes:
- 1H NMR (C6D6): δ 6.98 (m, 18H), 6.77 (m, 6H), 2.92 (s, 18H) []
- 31P{1H} (C6D6): d −6.72 (s) []
- IR (KBr): Characteristic peaks observed at various wavenumbers. []
Q3: What is the solubility of Tri-o-tolylphosphine?
A3: Tri-o-tolylphosphine is insoluble in water but soluble in alcohols, benzene, and chloroform. It demonstrates high solubility in ether. []
Q4: How stable is Tri-o-tolylphosphine under ambient conditions?
A4: While relatively air-stable, Tri-o-tolylphosphine can undergo slow oxidation, particularly in solution. Storage under an inert atmosphere is recommended. []
Q5: Why is Tri-o-tolylphosphine favored in certain palladium-catalyzed reactions?
A5: Its bulky structure provides steric hindrance, influencing the reactivity and selectivity of palladium catalysts. This is particularly beneficial in Heck reactions involving less reactive aryl halides like chlorides. [, ]
Q6: Can you elaborate on the role of Tri-o-tolylphosphine in palladium-catalyzed Stille reactions?
A6: Tri-o-tolylphosphine serves as a ligand, stabilizing the palladium catalyst and influencing its reactivity. It has been successfully utilized in Stille reactions for radiolabeling compounds like [11C]celecoxib. []
Q7: How does Tri-o-tolylphosphine affect the rate of Suzuki polycondensation reactions?
A7: When used in conjunction with palladium catalysts like Pd(OAc)2, Tri-o-tolylphosphine can facilitate high molecular weight polymer formation in Suzuki polycondensations. []
Q8: Are there instances where Tri-o-tolylphosphine leads to unexpected reactivity in palladium catalysis?
A8: Yes, Tri-o-tolylphosphine can promote aryl-aryl exchange reactions with the palladium center in Suzuki polycondensations, leading to chain termination with phenyl or o-tolyl groups. []
Q9: What is the role of Tri-o-tolylphosphine in photopolymerization reactions?
A9: Tri-o-tolylphosphine acts as a photopolymerization initiator for monomers like methyl methacrylate. Notably, its initiation rate is significantly higher than that of triphenylphosphine. []
Q10: Have computational methods been used to study Tri-o-tolylphosphine and its complexes?
A10: Yes, PM3 calculations have been employed to investigate conformational properties and inversion barriers of Tri-o-tolylphosphine and its chalcogenides. []
Q11: How does the steric bulk of Tri-o-tolylphosphine influence its coordination chemistry?
A11: The bulky o-tolyl groups impose steric constraints, influencing the geometry and reactivity of metal complexes. For example, they can hinder intramolecular metallation in platinum(II) complexes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)








